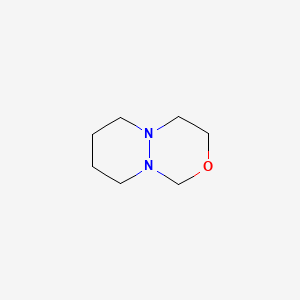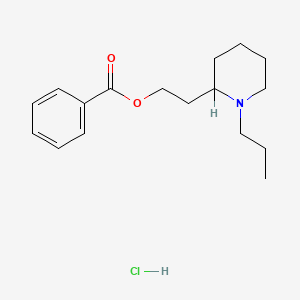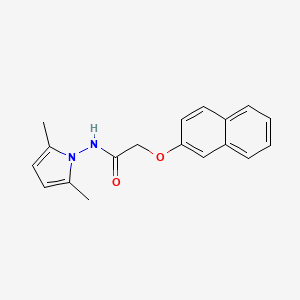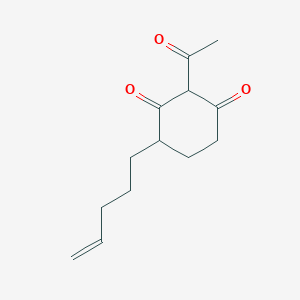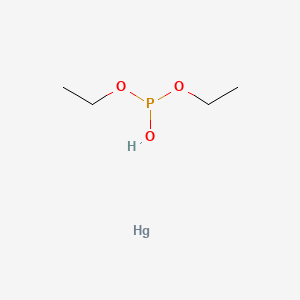
2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(2-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(2-nitrophenyl)- is an organic compound that belongs to the class of nitroaromatic compounds. These compounds are characterized by the presence of nitro groups (-NO2) attached to an aromatic ring. This particular compound features a furan ring and a phenyl ring, both substituted with nitro groups, connected by a propenone moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(2-nitrophenyl)- typically involves the following steps:
Nitration of Furan and Benzene Rings: The furan and benzene rings are nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Aldol Condensation: The nitrated furan and benzene derivatives undergo an aldol condensation reaction with an appropriate aldehyde or ketone to form the propenone linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration and condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propenone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which can further participate in various chemical transformations.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
Oxidation Products: Carboxylic acids, aldehydes
Reduction Products: Amino derivatives
Substitution Products: Halogenated or nucleophile-substituted derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Employed in research to understand the mechanisms of nitration, reduction, and substitution reactions.
Biology and Medicine
Pharmacological Studies: Investigated for potential biological activity, including antimicrobial and anticancer properties.
Biochemical Research: Used as a probe to study enzyme interactions and metabolic pathways.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Chemical Manufacturing: Employed in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(2-nitrophenyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The propenone moiety can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propen-1-one, 1-(2-nitrophenyl)-3-(2-nitrophenyl)-
- 2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(4-nitrophenyl)-
- 2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(3-nitrophenyl)-
Uniqueness
The unique combination of a furan ring and a phenyl ring, both substituted with nitro groups, imparts distinct chemical and biological properties to 2-Propen-1-one, 1-(5-nitro-2-furanyl)-3-(2-nitrophenyl)-
Eigenschaften
CAS-Nummer |
77604-94-5 |
|---|---|
Molekularformel |
C13H8N2O6 |
Molekulargewicht |
288.21 g/mol |
IUPAC-Name |
1-(5-nitrofuran-2-yl)-3-(2-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C13H8N2O6/c16-11(12-7-8-13(21-12)15(19)20)6-5-9-3-1-2-4-10(9)14(17)18/h1-8H |
InChI-Schlüssel |
ATKJPGLDZNENQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=CC=C(O2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


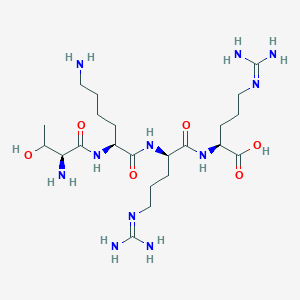
![N-{3-[(3-Butoxy-2-hydroxypropyl)amino]-4-methoxyphenyl}acetamide](/img/structure/B14454098.png)

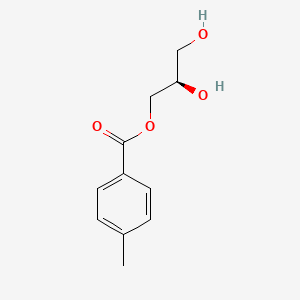

![Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate](/img/structure/B14454120.png)

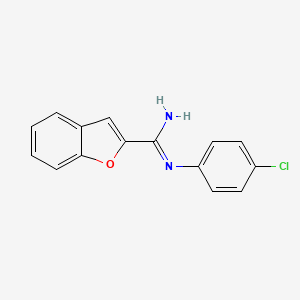
![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)
